N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide
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Overview
Description
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property may influence their interaction with biological targets.
Biochemical Pathways
1,2,4-oxadiazoles have been synthesized as anti-infective agents, suggesting they may interact with biochemical pathways related to infection and immune response .
Result of Action
Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit anti-infective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclohexylamine derivative with a thiophene-3-carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with activities against bacterial, viral, and fungal pathogens.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-4-(trifluoromethyl)benzamide
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide is unique due to the presence of both the oxadiazole and thiophene moieties, which confer distinct electronic and steric properties. These features enhance its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-15-13(19-17-10)14(6-3-2-4-7-14)16-12(18)11-5-8-20-9-11/h5,8-9H,2-4,6-7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHAXNVCFZRQFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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